Menadione bisulfite

Description

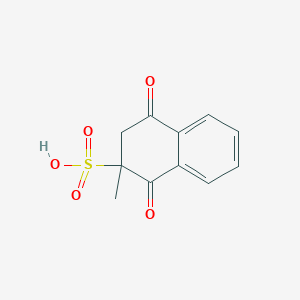

A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.

Structure

3D Structure

Properties

CAS No. |

130-36-9 |

|---|---|

Molecular Formula |

C11H10O5S |

Molecular Weight |

254.26 g/mol |

IUPAC Name |

2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C11H10O5S/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3,(H,14,15,16) |

InChI Key |

WIXFIQKTHUVFDI-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O |

Related CAS |

130-37-0 (hydrochloride salt) 6147-37-1 (hydrochloride salt.trihydrate) |

Synonyms |

2-Methyl-1,4-naphthalenedione 2-Methyl-1,4-naphthoquinone 2-Methylnaphthoquinone Bisulfite, Menadione Bisulfite, Menadione Sodium Menadione Menadione bisulfite Menadione sodium bisulfite Menadione sodium bisulfite, trihydrate Sodium Bisulfite, Menadione Vicasol Vikasol Vitamin K 3 Vitamin K3 Vitamin K3 sodium bisulfite |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Menadione Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menadione, a synthetic analog of vitamin K3, and its water-soluble form, menadione sodium bisulfite (MSB), are potent redox-cycling agents that have garnered significant interest for their cytotoxic effects against cancer cells and other pathogens.[1][2] The primary in vitro mechanism of action revolves around the generation of reactive oxygen species (ROS), which induces a state of severe oxidative stress within the cell.[1][3][4][5] This guide elucidates the core biochemical processes, downstream cellular consequences, and key experimental methodologies used to characterize the in vitro activity of menadione bisulfite. It provides a comprehensive overview of its effects on cellular signaling pathways, including apoptosis and cell cycle arrest, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Redox Cycling and Oxidative Stress

The central mechanism of menadione's bioactivity is its ability to act as a redox catalyst within the cell. This process involves the enzymatic reduction of the menadione quinone to a semiquinone or hydroquinone, which then reacts with molecular oxygen to produce superoxide radicals (O₂⁻) and regenerate the parent quinone.[1][5][6] This futile cycle consumes cellular reducing equivalents, primarily NADH and NADPH, and leads to a massive accumulation of ROS, overwhelming the cell's antioxidant defenses.[7][8]

Two main enzymatic pathways are involved in the reduction of menadione:

-

One-Electron Reduction: Catalyzed by enzymes such as NADPH cytochrome P450 oxidoreductase (CYP450OR), this pathway produces an unstable semiquinone radical.[9][10] This radical readily donates its electron to molecular oxygen, generating superoxide. This is the primary pathway for ROS production.[9]

-

Two-Electron Reduction: Catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), this pathway reduces menadione directly to the more stable menadiol (hydroquinone).[9][11] This is generally considered a detoxification pathway, as the resulting menadiol can be conjugated and excreted.[9] However, menadiol can also undergo auto-oxidation to produce ROS, albeit less efficiently than the semiquinone.[6]

The relentless generation of ROS and the depletion of cellular reducing agents like glutathione (GSH) and NADPH disrupt cellular homeostasis, leading to widespread damage to lipids, proteins, and DNA.[1][7][12]

Downstream Cellular Effects

The intense oxidative stress induced by this compound triggers several key cellular responses, ultimately leading to cell death.

Induction of Apoptosis

Menadione is a potent inducer of apoptosis in numerous cancer cell lines.[1][12][13] The apoptotic cascade is initiated through multiple, sometimes redundant, pathways:

-

Mitochondrial (Intrinsic) Pathway: ROS-induced damage to mitochondria leads to the collapse of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.[4][14] This event, often mediated by pro-apoptotic proteins like Bax, triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][13]

-

Fas-Dependent (Extrinsic) Pathway: At lower concentrations, menadione can induce the expression of Fas Ligand (FasL), which can initiate the extrinsic apoptotic pathway.[14]

-

PARP-1 Hyperactivation: Oxidative DNA damage caused by ROS leads to the excessive activation of PARP-1, a DNA repair enzyme.[1][4] This hyperactivation depletes cellular NAD+ and ATP stores, contributing to energy failure and cell death, a process that can occur independently of caspase activation.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, menadione can halt cell proliferation by causing cell cycle arrest, primarily at the G2/M transition.[15][16] In gastric cancer cells, for example, menadione treatment leads to:

-

Down-regulation of CDC25C: A phosphatase essential for activating the CDK1/Cyclin B1 complex.[15][16]

-

Proteasomal Degradation of CDK1 and Cyclin B1: These key proteins form the Maturation Promoting Factor (MPF), which drives entry into mitosis. Their degradation prevents cells from proceeding from the G2 to the M phase.[15][16]

Mitochondrial Uncoupling

This compound is an effective mitochondrial uncoupler.[17] It disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential and the formation of a permeability transition pore, which renders the mitochondria inactive and unable to produce ATP efficiently.[17] This impairment of mitochondrial function is a critical component of its cytotoxicity.

Quantitative Data Summary

The in vitro efficacy of menadione and its bisulfite form varies depending on the cell line, exposure time, and specific experimental conditions.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| H4IIE | Rat Hepatocellular Carcinoma | 25 µM | 24 h | [1] |

| Hep3B | Human Hepatoma | 10 µM | 72 h | [1] |

| HepG2 | Human Hepatoblastoma | 13.7 µM | 24 h | [1] |

| SAS | Oral Squamous Carcinoma | 8.45 µM | 24 h | [18] |

Table 2: Other In Vitro Quantitative Effects

| Cell Line / Organism | Effect | Concentration | Observation | Reference |

| L1210 Leukemia | GSH Depletion | 45 µM | Maximal depletion to 15% of control | [7] |

| L1210 Leukemia | Superoxide Generation | 45 µM | 300% of control | [7] |

| L1210 Leukemia | NADPH Depletion | 36 µM | 100% depletion | [7] |

| H4IIE Hepatoma | Cell Viability Reduction | 100 µM | 72% reduction after 24 h | [1] |

| MRSA (ATCC 33592) | Minimum Inhibitory Conc. | 16 µg/ml | - | [19] |

| Clinical MRSA Isolates | Minimum Inhibitory Conc. | 16 µg/ml | - | [19] |

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for assessing the in vitro action of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., H4IIE) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare fresh solutions of this compound in the appropriate cell culture medium (e.g., DMEM) at various concentrations (e.g., 1, 10, 25, 50, 75, and 100 µM).[1] Remove the old medium from the cells and add the menadione-containing medium. Include untreated and vehicle (e.g., DMEM) controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 550 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability versus log(concentration).

-

Apoptosis Detection (DAPI Staining)

This method uses a fluorescent stain to visualize nuclear morphology changes characteristic of apoptosis.

-

Principle: 4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to brightly stained, condensed, or fragmented nuclei, which can be distinguished from the uniformly stained nuclei of healthy cells.

-

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound (e.g., 25 µM and 50 µM) for a specified time.[1]

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Staining: Wash with PBS and incubate the cells with a DAPI staining solution (e.g., 1 µg/mL in PBS) for 5-10 minutes in the dark.

-

Mounting and Visualization: Wash the coverslips thoroughly with PBS, mount them onto microscope slides with an anti-fade mounting medium, and visualize the cells using a fluorescence microscope with an appropriate filter for DAPI (excitation ~358 nm, emission ~461 nm).

-

Analysis: Count the number of cells with apoptotic nuclei (condensed/fragmented) versus normal nuclei to quantify the percentage of apoptotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that shows the distribution of the cell population in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Protocol:

-

Cell Treatment: Treat cells (e.g., AGS gastric cancer cells) with the desired concentration of menadione (e.g., 15 µM) for 24 hours.[15][20]

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with cold PBS and fix the cells by resuspending them in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.[16]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[16]

-

Incubation: Incubate in the dark at 37°C for 40 minutes.[16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and calculate the percentage of cells in each phase of the cell cycle.[15][20]

-

Conclusion

The in vitro mechanism of action of this compound is fundamentally driven by its capacity for redox cycling, which results in the prolific generation of reactive oxygen species and the depletion of cellular reducing equivalents. This induced oxidative stress is the nexus from which multiple cytotoxic pathways emanate, including the induction of apoptosis via mitochondrial and PARP-dependent mechanisms, and the inhibition of cell proliferation through G2/M cell cycle arrest. The quantitative data and detailed protocols provided herein offer a robust framework for researchers to further investigate and harness the therapeutic potential of this compound in oncology and other fields.

References

- 1. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aafco.org [aafco.org]

- 3. The production of reactive oxygen species enhanced with the reduction of menadione by active thioredoxin reductase - Metallomics (RSC Publishing) [pubs.rsc.org]

- 4. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of cytotoxicity of menadione sodium bisulfite versus leukemia L1210 by the acid-soluble thiol pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different characteristics between menadione and menadione sodium bisulfite as redox mediator in yeast cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NAD(P)H-dependent quinone oxidoreductase 1 (NQO1) and cytochrome P450 oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Menadione induces G2/M arrest in gastric cancer cells by down-regulation of CDC25C and proteasome mediated degradation of CDK1 and cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. journal.waocp.org [journal.waocp.org]

- 19. academicjournals.org [academicjournals.org]

- 20. researchgate.net [researchgate.net]

Menadione Bisulfite as a Vitamin K3 Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione, synthetically produced as vitamin K3, is a critical compound in biological research and animal nutrition. Due to its poor stability and water solubility, it is often utilized in the form of its bisulfite adducts, most commonly Menadione Sodium Bisulfite (MSB). This technical guide provides an in-depth overview of menadione bisulfite, focusing on its chemical properties, metabolic conversion into the biologically active menaquinone-4 (MK-4), and its principal signaling pathways. The document includes a compilation of quantitative data on its toxicity and stability, detailed experimental protocols for its analysis, and visualizations of key biological processes, designed to serve as a comprehensive resource for scientific and drug development applications.

Introduction

Vitamin K is a family of fat-soluble vitamins essential for various physiological processes, most notably the post-translational gamma-carboxylation of specific glutamic acid residues in proteins, which is critical for blood coagulation and bone metabolism.[1] The vitamin K family includes naturally occurring phylloquinone (K1) and a series of menaquinones (K2), alongside the synthetic compound menadione (K3).[2]

Menadione itself is not biologically active but serves as a potent precursor, or provitamin.[3] In vivo, it is converted to menaquinone-4 (MK-4), a key form of vitamin K2 found in extrahepatic tissues like the brain, pancreas, and bone.[4][5] To enhance its stability and water solubility for applications such as animal feed supplementation, menadione is complexed with sodium bisulfite to form Menadione Sodium Bisulfite (MSB).[6] This water-soluble derivative ensures greater bioavailability and facilitates its use in various formulations.[7] This guide explores the technical details of MSB, from its chemical characteristics to its metabolic fate and analytical determination.

Chemical and Physical Properties

Menadione Sodium Bisulfite is a yellow-green crystalline powder.[8] Its water-soluble nature is a key advantage over the lipophilic menadione.[7]

| Property | Data | Reference(s) |

| Chemical Name | Sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate | [9] |

| Synonyms | Menadione Sodium Bisulfite (MSB), Vitamin K3 Sodium Bisulfite | [8] |

| CAS Number | 130-37-0 | [10] |

| Molecular Formula | C₁₁H₉NaO₅S | [10] |

| Appearance | Yellow-green crystalline powder | [8] |

| Solubility | Highly soluble in water | [8][11] |

| Melting Point | 121–124 °C | [11] |

| Stability | Hygroscopic; may discolor under the influence of light. Incompatible with strong acids, bases, and oxidizing agents. | [12] |

Metabolic Conversion and Biological Function

The biological activity of this compound is entirely dependent on its conversion to menadione and subsequent transformation into the active vitamin K2 form, MK-4.

Absorption and Conversion to Menadione

Upon administration, this compound dissociates, releasing menadione. Studies suggest that dietary vitamin K1 (phylloquinone) is also catabolized to menadione in the intestine, which then enters circulation and is delivered to various tissues.[13][14] This positions menadione as a central circulating precursor for tissue MK-4 synthesis.[13]

Enzymatic Conversion of Menadione to Menaquinone-4 (MK-4)

The key step in activating menadione is its prenylation to MK-4. This reaction is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1), located in the endoplasmic reticulum.[5][15] The process requires two main steps:

-

Reduction: Menadione (quinone) is first reduced to menadiol (hydroquinone). This reduction is carried out by NAD(P)H:quinone oxidoreductase (NQO1).[2]

-

Prenylation: UBIAD1 transfers a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the menadiol hydroquinone, forming MK-4.[15][16]

The Vitamin K Cycle and Carboxylation

Once formed, MK-4 participates in the vitamin K cycle to activate vitamin K-dependent proteins (VKDPs). This cycle, primarily occurring in the liver for clotting factors and in extrahepatic tissues for other proteins, involves the enzyme γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKORC1).[1][3] Active vitamin K (hydroquinone form) acts as a cofactor for GGCX, which carboxylates glutamate (Glu) residues on VKDPs to form γ-carboxyglutamate (Gla). This allows the proteins to bind calcium and become functional. In the process, vitamin K is oxidized to vitamin K epoxide, which is then recycled back to its active form by VKORC1.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Menadione - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Menadione? [synapse.patsnap.com]

- 4. drkumardiscovery.com [drkumardiscovery.com]

- 5. jfda-online.com [jfda-online.com]

- 6. aafco.org [aafco.org]

- 7. Formation and reduction of glutathione-protein mixed disulfides during oxidative stress. A study with isolated hepatocytes and menadione (2-methyl-1,4-naphthoquinone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of glutathione reductase during menadione-induced NADPH oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kirbyagri.com [kirbyagri.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. Menadione sodium bisulfite CAS#: 130-37-0 [m.chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Menadione Sodium Bisulfite: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and structural properties of menadione sodium bisulfite, a synthetic, water-soluble derivative of menadione (Vitamin K3). This document includes key physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological mechanism of action, with a focus on its role in inducing oxidative stress and subsequent cellular signaling pathways.

Chemical and Physical Properties

Menadione sodium bisulfite is a white to off-white crystalline powder.[1][2] It is hygroscopic and can decompose in the presence of light.[2] Key quantitative data regarding its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of Menadione Sodium Bisulfite

| Property | Value | References |

| Chemical Name | Sodium 2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate | [3] |

| Synonyms | Vitamin K3 sodium bisulfite, Vikasol, Klotogen, Hykinone | [4] |

| CAS Number | 130-37-0 | [1][5] |

| Molecular Formula | C₁₁H₉NaO₅S | [3][5] |

| Molecular Weight | 276.24 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Highly soluble in water (≥50 mg/mL), soluble in ethanol, practically insoluble in ether and benzene. | [1][2][6] |

| Melting Point | 121-124 °C | [1][2] |

| Storage Conditions | ≤30°C, protected from light. | [5] |

Chemical Structure

Menadione sodium bisulfite is an adduct of menadione and sodium bisulfite. The addition of the bisulfite group to the naphthoquinone ring renders the molecule water-soluble, a key feature for its pharmaceutical applications.

The chemical structure of menadione sodium bisulfite is provided below:

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of menadione sodium bisulfite.

Table 2: Spectroscopic Data for Menadione Sodium Bisulfite

| Technique | Data |

| ¹H NMR | A Chinese patent provides the following ¹H NMR data (400MHz, CDCl₃) δ: 1.82 (s, 3H), 3.26 (s, 2H), 7.51-7.99 (m, 4H). |

| UV-Vis | Spectrophotometric methods have identified maximum absorption (λmax) at various wavelengths depending on the analytical method. For instance, reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride yields a product with λmax at 625 nm, while reaction with resorcinol gives a product with λmax at 520 nm. A stability-indicating HPLC method uses a detection wavelength of 261 nm. |

| Infrared (IR) | The NIST WebBook provides an IR spectrum for menadione sodium bisulfite trihydrate. The spectrum can be accessed for detailed peak analysis. |

Experimental Protocols

Synthesis of Menadione Sodium Bisulfite

A common method for the synthesis of menadione sodium bisulfite involves the reaction of 2-methyl-1,4-naphthoquinone (menadione) with sodium bisulfite.[7]

Materials:

-

2-methyl-1,4-naphthoquinone (2-MNQ)

-

Sodium bisulfite

-

n-Hexane

Procedure:

-

Dissolve 2-methyl-1,4-naphthoquinone in n-hexane.

-

Prepare an aqueous solution of sodium bisulfite.

-

The optimal molar ratio of 2-MNQ to sodium bisulfite is 1:1.45.[7]

-

Combine the two solutions and heat the reaction mixture to 40°C.[7]

-

Maintain the reaction at this temperature for 4 hours with continuous stirring.[7]

-

After the reaction is complete, cool the mixture to induce crystallization of the menadione sodium bisulfite product.

-

Collect the crystals by filtration and wash with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.

-

Dry the purified crystals under vacuum. This process can yield a product with a purity of over 98%.[7]

High-Performance Liquid Chromatography (HPLC) Analysis

Several HPLC methods have been developed for the quantification of menadione sodium bisulfite in pharmaceutical formulations.

Method 1: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

-

Column: ZIC-HILIC column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of 200mM ammonium acetate solution and acetonitrile (20:80, v/v), with the pH adjusted to 5.7 with glacial acetic acid.

-

Flow Rate: 0.5 mL/min.

-

Detection: Photodiode array (PDA) detector at 261 nm.

-

Sample Preparation: Dissolve the sample in 80% acetonitrile. For injectable solutions, dilute with 80% acetonitrile. Filter the final solution through a 0.45 µm membrane filter before injection.

Method 2: Reversed-Phase HPLC

-

Column: C18 column (e.g., Lichrospher C18, 25 cm × 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.015 mol·L⁻¹ NaH₂PO₄ buffer solution and methanol (70:30, v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detector at 230 nm.[8]

-

Linear Range: 0.08-2.40 µg (r=0.9999).[8]

Spectrophotometric Determination

Spectrophotometric methods offer a simpler and more rapid approach for the determination of menadione sodium bisulfite.

Method: Reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)

-

React menadione sodium bisulfite with MBTH in a sodium hydroxide medium.

-

This reaction produces a blue-colored product with a maximum absorption at 625 nm.[9]

-

The color is stable for over an hour.

-

Beer's law is obeyed in the concentration range of 0.4-16 µg/mL.[9]

Mechanism of Action and Signaling Pathways

Menadione sodium bisulfite acts as a pro-vitamin K, being converted in the body to the active form, vitamin K2.[5] Vitamin K is an essential cofactor for the gamma-carboxylation of glutamic acid residues in several blood coagulation factors.[5]

Beyond its role in hemostasis, menadione is a potent inducer of reactive oxygen species (ROS). This property is central to its cytotoxic and potential anti-cancer activities.

ROS-Induced Cell Death and PARP-1 Activation

Menadione undergoes redox cycling within the cell, a process that generates superoxide anions and other ROS. This leads to a state of oxidative stress, which can trigger various cellular responses, including apoptosis.

A key signaling pathway initiated by menadione-induced ROS is the activation of Poly (ADP-ribose) polymerase-1 (PARP-1). This pathway is particularly noteworthy as it can lead to cell death independently of the classical mitochondrial apoptotic pathway involving Bax/Bak and caspase-9.

Below is a diagram illustrating the menadione-induced ROS and PARP-1 activation signaling pathway.

Caption: Menadione-induced cell death pathway.

Logical Flow of the Experimental Workflow for Analyzing Menadione Sodium Bisulfite by HPLC

This diagram outlines the general steps involved in the analysis of a menadione sodium bisulfite sample using HPLC.

Caption: General workflow for HPLC analysis.

Conclusion

Menadione sodium bisulfite is a compound of significant interest in pharmaceutical and research settings. Its water solubility and biological activity as a vitamin K precursor and a potent inducer of oxidative stress make it a valuable tool for studying cellular processes and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research into its specific signaling pathways and potential therapeutic applications is warranted.

References

- 1. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells -ORCA [orca.cardiff.ac.uk]

- 3. Arsenic induced apoptosis in malignant melanoma cells is enhanced by menadione through ROS generation, p38 signaling and p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells* | Semantic Scholar [semanticscholar.org]

- 7. Menadione Sodium Bisulfite | C11H9NaO5S | CID 23665888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Menadione Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of menadione and its clinically significant derivative, menadione sodium bisulfite. It details the historical context of vitamin K's discovery, leading to the identification of menadione as a potent synthetic analog. This document outlines detailed experimental protocols for the chemical synthesis of menadione via the oxidation of 2-methylnaphthalene and its subsequent conversion to the water-soluble and more stable menadione sodium bisulfite. Key physicochemical properties are summarized in tabular format for easy reference. Furthermore, this guide presents established analytical methodologies for the characterization and quantification of these compounds, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Finally, the critical role of menadione in the vitamin K cycle is illustrated through a detailed signaling pathway diagram, providing essential context for its biological activity and therapeutic applications.

Discovery and Historical Context

The journey to understanding menadione begins with the discovery of vitamin K. In 1929, the Danish scientist Henrik Dam, while investigating cholesterol metabolism in chickens fed a fat-depleted diet, observed a hemorrhagic syndrome characterized by prolonged blood clotting times.[1][2][3] This condition could not be rectified by the known vitamins at the time, leading Dam to propose the existence of a new fat-soluble vitamin, which he termed "Koagulationsvitamin" or vitamin K.[1][4] For this discovery, Henrik Dam was awarded the Nobel Prize in Physiology or Medicine in 1943, an honor he shared with Edward A. Doisy, who was instrumental in isolating and elucidating the chemical structure of vitamin K1 (phylloquinone) and vitamin K2 (menaquinone).[1][5]

Subsequent research led to the synthesis of a simpler, yet highly active, compound, 2-methyl-1,4-naphthoquinone, which was named menadione (Vitamin K3).[6] While not found in nature, menadione proved to be a potent synthetic precursor to the biologically active forms of vitamin K.[7][8] Its simpler structure made it an attractive target for chemical synthesis and therapeutic development. However, the poor water solubility of menadione limited its clinical applications, particularly for parenteral administration. This challenge was overcome by the development of water-soluble derivatives, the most prominent of which is menadione sodium bisulfite (MSB), formed by the addition of sodium bisulfite to the menadione molecule.[9] This derivative retains the biological activity of menadione while offering significantly improved solubility and stability, making it a valuable compound in both pharmaceutical and animal feed applications.[7][9]

Chemical Synthesis

Synthesis of Menadione (2-methyl-1,4-naphthoquinone)

The most common and historically significant method for the synthesis of menadione is the oxidation of 2-methylnaphthalene. Various oxidizing agents have been employed for this transformation, with chromium-based reagents being among the first and most widely studied.

Experimental Protocol: Oxidation of 2-Methylnaphthalene using Chromium Trioxide

This protocol is based on the classical method described by Fieser.[10][11]

-

Materials:

-

2-Methylnaphthalene

-

Glacial Acetic Acid

-

Chromium Trioxide (CrO₃)

-

Water

-

Methanol

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in glacial acetic acid.

-

Prepare a solution of chromium trioxide in a mixture of glacial acetic acid and water.

-

Cool the flask containing the 2-methylnaphthalene solution in an ice bath.

-

Slowly add the chromium trioxide solution from the dropping funnel to the stirred 2-methylnaphthalene solution, maintaining the reaction temperature between 15-20°C.

-

After the addition is complete, continue stirring for several hours at room temperature to ensure the reaction goes to completion.

-

Pour the reaction mixture into a large volume of crushed ice and water to precipitate the crude menadione.

-

Collect the yellow precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acid and chromium salts.

-

Recrystallize the crude product from methanol or ethanol to yield pure, bright yellow crystals of menadione.

-

-

Yield: 38-42%[10]

Synthesis of Menadione Sodium Bisulfite

Menadione sodium bisulfite is prepared through a straightforward addition reaction between menadione and sodium bisulfite. The reaction takes advantage of the reactivity of the quinone moiety of menadione.

Experimental Protocol: Synthesis of Menadione Sodium Bisulfite

This protocol describes a common laboratory-scale synthesis.

-

Materials:

-

Menadione

-

Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

-

Ice bath

-

-

Procedure:

-

Dissolve menadione in ethanol in a flask with gentle warming.

-

Prepare an aqueous solution of sodium bisulfite.

-

Slowly add the sodium bisulfite solution to the stirred ethanolic solution of menadione.

-

Stir the mixture at a controlled temperature, typically between 40-50°C, for 2-4 hours.[12]

-

A white or pale yellow precipitate of menadione sodium bisulfite will form.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted menadione and other impurities.

-

Dry the product under vacuum to obtain menadione sodium bisulfite as a white to off-white crystalline powder.

-

-

Yield: Typically high, often exceeding 80%.[12]

Physicochemical Properties

A thorough understanding of the physicochemical properties of menadione and its bisulfite derivative is crucial for their formulation and application.

Table 1: Physicochemical Properties of Menadione

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₈O₂ | [5] |

| Molar Mass | 172.18 g/mol | [5] |

| Appearance | Bright yellow crystals | [5] |

| Melting Point | 105-107 °C | [3][5] |

| Boiling Point | 304.5 °C (estimated) | [3] |

| Solubility in Water | 160 mg/L (at 30 °C) | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, and oils. | [1] |

| logP (o/w) | 2.20 | [3] |

Table 2: Physicochemical Properties of Menadione Sodium Bisulfite

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₉NaO₅S | [9] |

| Molar Mass | 276.24 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 121-124 °C (decomposes) | [9] |

| Solubility in Water | ≥ 50 mg/mL | [9] |

| Solubility in Organic Solvents | Sparingly soluble in ethanol, practically insoluble in ether and benzene. | [9] |

| Stability | More stable than menadione, especially in aqueous solutions. | [9] |

Analytical Characterization

A variety of analytical techniques are employed to ensure the purity, identity, and concentration of menadione and menadione sodium bisulfite.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation and quantification of menadione and its derivatives.

Experimental Protocol: HPLC Analysis of Menadione Sodium Bisulfite

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of methanol and water, often with a buffer such as ammonium acetate, is a typical mobile phase. The exact ratio can be optimized depending on the specific column and system. A common starting point is a 60:40 (v/v) mixture of methanol and water.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm or 261 nm.

-

Sample Preparation: A known weight of the menadione sodium bisulfite sample is dissolved in the mobile phase or a suitable solvent to a known volume. The solution is then filtered through a 0.45 µm filter before injection.

-

Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations of menadione sodium bisulfite. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of menadione and its bisulfite adduct, particularly in quality control settings.

Experimental Protocol: UV-Vis Spectrophotometric Analysis of Menadione

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: A suitable solvent in which menadione is soluble and does not interfere with its absorbance spectrum, such as ethanol or methanol.

-

Procedure:

-

Prepare a stock solution of menadione of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for menadione, which is typically around 250 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a solution of the unknown sample in the same solvent and measure its absorbance at the same λmax.

-

Determine the concentration of the unknown sample from the calibration curve.

-

Biological Role and Signaling Pathway

Menadione exerts its biological effects by acting as a precursor to menaquinone-4 (MK-4), a form of vitamin K2. This conversion is a crucial step in the vitamin K cycle, which is essential for the post-translational modification of several key proteins involved in blood coagulation and bone metabolism.

The central role of the vitamin K cycle is the gamma-carboxylation of glutamate (Glu) residues on specific proteins to form gamma-carboxyglutamate (Gla). This carboxylation is catalyzed by the enzyme gamma-glutamyl carboxylase and requires vitamin K in its reduced form, hydroquinone, as a cofactor. The Gla residues are critical for the calcium-binding capacity of these proteins, which is essential for their biological activity.

Vitamin K Cycle and the Role of Menadione

The following diagram illustrates the key steps in the vitamin K cycle and the integration of menadione.

Caption: The Vitamin K Cycle and the Conversion of Menadione to the active MK-4.

In this cycle, menadione is first reduced to menadiol by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[5] Menadiol is then prenylated by the enzyme UBIAD1 to form menaquinone-4 (MK-4), which can then enter the main vitamin K cycle.[6] In the primary cycle, Vitamin K quinone is reduced to vitamin K hydroquinone by the vitamin K epoxide reductase (VKOR) complex.[2] The hydroquinone form is a necessary cofactor for the gamma-glutamyl carboxylase (GGCX) to convert glutamate residues in proteins to gamma-carboxyglutamate.[2] In this process, the vitamin K hydroquinone is oxidized to vitamin K epoxide. VKOR then reduces the epoxide back to the quinone form, completing the cycle. The resulting Gla-proteins, such as prothrombin and other coagulation factors, are then able to bind calcium and participate in the blood clotting cascade.

Conclusion

Menadione and its water-soluble derivative, menadione sodium bisulfite, represent significant milestones in the history of vitamin K research and therapeutic development. From the initial discovery of a fat-soluble coagulation factor to the chemical synthesis of a potent and versatile analog, the journey of menadione highlights the interplay of nutritional science, organic chemistry, and pharmacology. The synthetic protocols outlined in this guide provide a practical foundation for the laboratory preparation of these important compounds. Furthermore, the detailed physicochemical and analytical data serve as a valuable resource for researchers and professionals involved in drug development and quality control. The elucidation of menadione's role in the vitamin K cycle continues to inform our understanding of its biological functions and its applications in treating and preventing hemorrhagic conditions. This in-depth technical guide serves as a comprehensive resource for the scientific community, fostering further research and innovation in the field of vitamin K analogs.

References

- 1. Menadione | 58-27-5 [chemicalbook.com]

- 2. What is the mechanism of Menadione? [synapse.patsnap.com]

- 3. menadione, 58-27-5 [thegoodscentscompany.com]

- 4. DSpace [bradscholars.brad.ac.uk]

- 5. Menadione - Wikipedia [en.wikipedia.org]

- 6. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 9. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-Depth Toxicological Profile of Menadione Sodium Bisulfite in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Menadione sodium bisulfite (MSB), a water-soluble synthetic form of vitamin K3, has garnered significant attention in the scientific community for its potent biological activities. While explored for its therapeutic potential, particularly in oncology, a thorough understanding of its toxicological profile at the cellular level is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the cytotoxic, genotoxic, and oxidative-stress-inducing effects of MSB in various cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Executive Summary

Menadione sodium bisulfite exerts its cellular toxicity through a multi-pronged mechanism primarily driven by the induction of oxidative stress. This leads to the generation of reactive oxygen species (ROS), depletion of crucial intracellular antioxidants like glutathione (GSH), and disruption of cellular redox balance. Consequently, MSB triggers a cascade of events including DNA damage, activation of stress-response pathways, and ultimately, programmed cell death or apoptosis. This guide summarizes the key toxicological endpoints, provides standardized protocols for their assessment, and illustrates the intricate signaling pathways involved.

Cytotoxicity Profile

The cytotoxic effects of MSB have been documented across a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, vary depending on the cell type and the duration of exposure.

Table 1: IC50 Values of Menadione Sodium Bisulfite in Various Cell Lines

| Cell Line | Cell Type | Exposure Time (hours) | IC50 (µM) | Reference |

| A549 | Human Non-Small Cell Lung Cancer | 48 | 16 | [1] |

| AGS | Human Gastric Adenocarcinoma | 24 | ~20 | [2] |

| H4IIE | Rat Hepatocellular Carcinoma | 24 | 25 | |

| L1210 | Murine Leukemia | Not Specified | >27 (growth inhibition) | [3] |

| HepG2 | Human Hepatocellular Carcinoma | 18 | Not Specified | [4] |

| Normal Intestinal Epithelial Cells | Normal Human Cells | Not Specified | Less active than in cancer cells | [5] |

Mechanisms of Toxicity

The toxicity of MSB is intricately linked to its ability to undergo redox cycling, a process that generates a significant amount of oxidative stress within the cell.

Oxidative Stress Induction

MSB is a potent inducer of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to cellular damage.

| Cell Line | MSB Concentration (µM) | Parameter Measured | Result | Reference |

| Leukemia L1210 | 45 | Superoxide Anion Generation | 300% of control | [3] |

| Cardiomyocytes | 25 | Cytosolic RoGFP Oxidation | Reached 74% within 15 min | [6] |

| PC12 and SH-SY5Y | Various | ROS Levels (DCF-DA staining) | Dose-dependent increase | [7] |

Depletion of Intracellular Antioxidants

The excessive production of ROS leads to the rapid depletion of endogenous antioxidants, most notably glutathione (GSH), a critical molecule for maintaining cellular redox homeostasis. MSB also depletes the pool of reduced nicotinamide adenine dinucleotide phosphate (NADPH), a key cofactor for antioxidant enzymes.

| Cell Line | MSB Concentration (µM) | Parameter Measured | Result | Reference |

| Leukemia L1210 | 45 | GSH Depletion | Depleted to 15% of control | [3] |

| Leukemia L1210 | 36 | NADPH Depletion | 100% depletion | [3] |

| Isolated Hepatocytes | Dose-dependent | GSH Depletion | Dose-dependent | [8] |

Genotoxicity

The oxidative stress induced by MSB can also lead to damage to cellular macromolecules, including DNA. This genotoxic effect is a critical aspect of its toxicological profile. Studies have shown that menadione can cause DNA single-strand breaks.

Apoptotic Signaling Pathways

MSB is a potent inducer of apoptosis, or programmed cell death, in various cell lines. This process is initiated through multiple signaling cascades.

Intrinsic (Mitochondrial) Pathway

MSB can directly impact mitochondrial function, leading to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.

Extrinsic (Death Receptor) Pathway

Evidence suggests that MSB can also activate the extrinsic apoptotic pathway. This involves the upregulation of death receptors like Fas and their ligands (FasL), leading to the recruitment of adaptor proteins and the activation of initiator caspases.[9][10]

Role of PARP Activation

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and cell death. DNA damage induced by MSB can lead to the overactivation of PARP-1. This excessive activation depletes cellular NAD+ and ATP stores, contributing to cell death.[6][11]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microplate

-

Menadione sodium bisulfite (MSB)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of MSB in culture medium. Remove the old medium from the wells and add 100 µL of the MSB-containing medium to each well. Include a vehicle control (medium without MSB).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Microscope slides (fully frosted)

-

Normal melting point agarose (NMA)

-

Low melting point agarose (LMA)

-

Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMA.

-

Cell Preparation: Treat cells with MSB at various concentrations for a specific duration. Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding: Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow the agarose to solidify on a cold plate.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a current of ~300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

-

Staining: Stain the slides with a DNA staining solution.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflows

To better understand the complex interactions and processes described, the following diagrams were generated using Graphviz.

References

- 1. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of cytotoxicity of menadione sodium bisulfite versus leukemia L1210 by the acid-soluble thiol pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation and reduction of glutathione-protein mixed disulfides during oxidative stress. A study with isolated hepatocytes and menadione (2-methyl-1,4-naphthoquinone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis provoked by the oxidative stress inducer menadione (Vitamin K(3)) is mediated by the Fas/Fas ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Menadione Bisulfite-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione, also known as Vitamin K3, and its water-soluble form, menadione sodium bisulfite (MSB), are synthetic naphthoquinones that have demonstrated cytotoxic effects against various cancer cell lines. These compounds induce apoptosis, a form of programmed cell death, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This document provides detailed protocols for utilizing menadione bisulfite to induce apoptosis in cancer cells for research and drug development purposes.

Mechanism of Action

This compound induces apoptosis in cancer cells through a multi-faceted mechanism initiated by redox cycling. This process generates a significant amount of ROS, particularly superoxide anions, leading to severe oxidative stress within the cancer cells. This oxidative stress triggers a cascade of events culminating in apoptosis. The key signaling pathways involved include the depletion of intracellular glutathione (GSH), activation of the mitochondrial (intrinsic) apoptotic pathway, and subsequent activation of caspases.

// Nodes Menadione [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS) Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH_Depletion [label="GSH Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase37 [label="Caspase-3 & 7\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP_Cleavage [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5];

// Edges Menadione -> ROS [arrowhead=normal, color="#5F6368"]; ROS -> GSH_Depletion [arrowhead=normal, color="#5F6368"]; ROS -> Mitochondria [arrowhead=normal, color="#5F6368"]; Mitochondria -> Bax [arrowhead=normal, color="#5F6368"]; Mitochondria -> Bcl2 [arrowhead=tee, color="#5F6368"]; Bax -> CytochromeC [arrowhead=normal, color="#5F6368"]; Bcl2 -> CytochromeC [arrowhead=tee, color="#5F6368"]; CytochromeC -> Caspase9 [arrowhead=normal, color="#5F6368"]; Caspase9 -> Caspase37 [arrowhead=normal, color="#5F6368"]; Caspase37 -> PARP_Cleavage [arrowhead=normal, color="#5F6368"]; Caspase37 -> Apoptosis [arrowhead=normal, color="#5F6368"]; PARP_Cleavage -> Apoptosis [style=dashed, arrowhead=normal, color="#5F6368"]; } Menadione-induced apoptosis signaling pathway.

Quantitative Data Summary

The effective concentration of this compound to induce apoptosis varies among different cancer cell lines and is dependent on the treatment duration. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 | [1] |

| HepG2 | Human Hepatoblastoma | 13.7 | 24 | [1] |

| Hep3B | Human Hepatoma | 10 | 72 | [1] |

| SAS | Oral Squamous Carcinoma | 8.45 | 24 | |

| A549 | Non-small Cell Lung Cancer | 16 | 48 | [2] |

| HL-60 | Human Promyelocytic Leukemia | ~50 (for apoptosis) | Not Specified | [3][4][5] |

| L1210 | Murine Leukemia | >27 | Not Specified | [6][7] |

| HT-29 | Colorectal Cancer | 3-8 (optimal range) | 24 | [8] |

Experimental Protocols

An overview of the experimental workflow for assessing this compound-induced apoptosis is presented below.

// Nodes Cell_Culture [label="1. Cancer Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="2. This compound\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Assay [label="3. Cell Viability Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Detection [label="4. Apoptosis Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnnexinV [label="Annexin V/PI Staining\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAPI [label="DAPI Staining\n(Microscopy)", fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="5. Protein Analysis\n(Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_PARP [label="Cleaved Caspase-3, PARP", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="6. Data Analysis &\nInterpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment [arrowhead=normal, color="#5F6368"]; Treatment -> Viability_Assay [arrowhead=normal, color="#5F6368"]; Treatment -> Apoptosis_Detection [arrowhead=normal, color="#5F6368"]; Apoptosis_Detection -> AnnexinV [arrowhead=normal, color="#5F6368"]; Apoptosis_Detection -> DAPI [arrowhead=normal, color="#5F6368"]; Treatment -> Western_Blot [arrowhead=normal, color="#5F6368"]; Western_Blot -> Caspase_PARP [arrowhead=normal, color="#5F6368"]; Viability_Assay -> Data_Analysis [arrowhead=normal, color="#5F6368"]; AnnexinV -> Data_Analysis [arrowhead=normal, color="#5F6368"]; DAPI -> Data_Analysis [arrowhead=normal, color="#5F6368"]; Caspase_PARP -> Data_Analysis [arrowhead=normal, color="#5F6368"]; } General experimental workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Menadione sodium bisulfite (MSB)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated (if applicable) controls.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired time and concentration.

-

Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Visualization of Apoptotic Nuclei by DAPI Staining

This microscopy-based method allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

-

Treated and control cells grown on coverslips or in chamber slides

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 300 nM in PBS)

-

Fluorescence microscope

Procedure:

-

After treatment with this compound, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add DAPI staining solution to the cells and incubate for 5-15 minutes at room temperature in the dark.[10]

-

Wash the cells three times with PBS to remove unbound dye.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained, and/or fragmented nuclei compared to the uniformly stained, round nuclei of healthy cells.[11]

Protocol 4: Western Blot Analysis of Apoptotic Markers

This protocol is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP-1.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 (p17/p19 and p12 fragments) and PARP (89 kDa fragment) indicates apoptosis.[12][13]

References

- 1. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Apoptosis Induction by Menadione in Human Promyelocytic Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Modulation of cytotoxicity of menadione sodium bisulfite versus leukemia L1210 by the acid-soluble thiol pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Acute Oxidative Stress with Menadione Sodium Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione sodium bisulfite (MSB), a water-soluble form of Menadione (Vitamin K3), is a widely utilized compound for inducing acute oxidative stress in both in vitro and in vivo models. Its ability to undergo redox cycling within cells leads to the generation of reactive oxygen species (ROS), making it a valuable tool for studying the cellular responses to oxidative damage, evaluating antioxidant efficacy, and investigating the mechanisms of cell death. These application notes provide a comprehensive overview and detailed protocols for the use of MSB in inducing and analyzing acute oxidative stress.

Mechanism of Action

Menadione sodium bisulfite readily enters cells and undergoes a one-electron reduction to a semiquinone radical, a reaction catalyzed by various cellular reductases. This semiquinone radical then rapidly reacts with molecular oxygen to produce superoxide anions (O₂⁻), regenerating the parent quinone, which can then re-enter the cycle. This futile redox cycling leads to a continuous and robust production of ROS, primarily superoxide, which can be further converted to other reactive species like hydrogen peroxide (H₂O₂). The resulting surge in intracellular ROS overwhelms the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering various cellular responses including apoptosis and necrosis.

Key Cellular Events Following MSB-Induced Oxidative Stress

The induction of acute oxidative stress by MSB triggers a cascade of cellular events. Understanding the timeline of these events is crucial for designing and interpreting experiments.

-

Rapid ROS Production: An increase in intracellular ROS can be detected within minutes of MSB exposure.

-

Depletion of Antioxidant Defenses: A significant decrease in intracellular glutathione (GSH) and NADPH levels occurs as they are consumed to counteract the ROS surge.

-

Mitochondrial Dysfunction: MSB can lead to a decrease in mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP).

-

Activation of Stress Signaling Pathways: Key signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, are activated in response to the oxidative insult.

-

DNA Damage and PARP Activation: Oxidative damage to DNA triggers the activation of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death signaling.

-

Cell Death: Depending on the cell type and the concentration of MSB, cells will undergo apoptosis or necrosis, typically observable within hours of treatment.

Data Presentation

Table 1: Cytotoxicity of Menadione Sodium Bisulfite (IC50 Values) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Non-small Cell Lung Cancer | 48 | 16 | [1] |

| H4IIE | Rat Hepatocellular Carcinoma | 24 | 25 | [2] |

| Hep3B | Human Hepatoma | 72 | 10 | [2] |

| HepG2 | Human Hepatoblastoma | 24 | 13.7 | [2] |

Table 2: Time-Course of Key Cellular Events Following Menadione Sodium Bisulfite Treatment

| Time Point | Event | Cell Type | MSB Concentration (µM) | Observation | Reference |

| < 1 min | GSH Depletion | Hepatocytes | Varies | Biphasic decrease in GSH levels. | |

| 15 min | ROS Production | Cardiomyocytes | 25 | 74% oxidation of RoGFP sensor in cytosol. | |

| 1-4 hours | Mitochondrial Depolarization | Cardiomyocytes | 25 | Progressive decrease in TMRE fluorescence. | [3] |

| 4-6 hours | Cell Death (PI uptake) | Cardiomyocytes | 25 | Significant increase in propidium iodide uptake. | [3] |

| 12 hours | Caspase Activation | EL-4 Lymphoma | 2.5% (v/v) DMSO | Activation of caspase-9 and -3. | [4] |

| 24 hours | Decreased Cell Viability | H4IIE | 25 | 50.6% decrease in cell viability. | [2] |

Experimental Protocols

Protocol 1: Induction of Acute Oxidative Stress in Cultured Cells

This protocol describes a general procedure for treating cultured cells with MSB to induce acute oxidative stress.

Materials:

-

Menadione sodium bisulfite (MSB) powder

-

Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium for dissolving MSB

-

Cultured cells in multi-well plates or flasks

-

Complete cell culture medium

Procedure:

-

Prepare MSB Stock Solution: Dissolve MSB powder in sterile PBS or serum-free medium to prepare a concentrated stock solution (e.g., 10-100 mM). Sterilize the stock solution by passing it through a 0.22 µm filter. Store the stock solution at -20°C for long-term storage, protected from light.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.

-

Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired final concentration of MSB. Prepare serial dilutions of the MSB stock solution in complete culture medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays to assess the effects of oxidative stress (e.g., ROS measurement, cell viability, GSH/NADPH levels).

Protocol 2: Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

MSB-treated and control cells

-

PBS or Hanks' Balanced Salt Solution (HBSS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with MSB according to Protocol 1.

-

Probe Loading: After the treatment period, remove the medium and wash the cells twice with warm PBS or HBSS.

-

Add fresh, serum-free medium containing DCFH-DA to a final concentration of 5-10 µM.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Measurement: Wash the cells twice with PBS or HBSS to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Protocol 3: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MSB-treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with a range of MSB concentrations in a 96-well plate according to Protocol 1.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix gently by pipetting and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Measurement of Intracellular Glutathione (GSH) Levels

This protocol describes a common method for quantifying intracellular GSH using a commercially available kit based on the DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) reaction.

Materials:

-

MSB-treated and control cells

-

GSH assay kit (containing lysis buffer, DTNB, and GSH standards)

-

Microplate reader

Procedure:

-

Cell Lysis: After MSB treatment, wash the cells with cold PBS and lyse them according to the assay kit manufacturer's instructions.

-

Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

-

Assay: Perform the GSH assay according to the kit protocol. This typically involves adding the cell lysate and DTNB to a microplate and measuring the absorbance at ~412 nm.

-

Quantification: Calculate the GSH concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of GSH.

Protocol 5: Measurement of Intracellular NADPH Levels

This protocol outlines a general procedure for measuring intracellular NADPH levels using a colorimetric assay kit.

Materials:

-

MSB-treated and control cells

-

NADPH assay kit (containing extraction buffer, reaction mix, and NADPH standards)

-

Microplate reader

Procedure:

-

Sample Preparation: After MSB treatment, harvest the cells and extract NADP/NADPH using the extraction buffer provided in the kit. The extraction protocol typically involves a heating step to degrade NAD⁺ while preserving NADP⁺.

-

Assay: Perform the NADPH assay according to the manufacturer's instructions. This usually involves adding the extracted samples to a reaction mixture that converts a probe into a colored product in the presence of NADPH.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (often ~450 nm).

-